Glutaryl-CoA plays a role in several research areas:
Researchers utilize Glutaryl-CoA to study inborn errors of metabolism, particularly those involving glutaryl-CoA dehydrogenase deficiency, a genetic disorder affecting its breakdown [].
A study employed Glutaryl-CoA to compare the acylation profiles (attachment of acyl groups) of β-Hydroxy β-methylglutaryl-CoA (HMG-CoA) and Glutaryl-CoA, providing insights into protein modification mechanisms [].
Research has explored using Glutaryl-CoA as a component in assay buffers for studying the activity of FapR-NLuc biosensors, which are engineered proteins used for metabolite detection.
Glutaryl-CoA consists of three main components:
Specific information on the synthesis of Glutaryl-CoA lithium salt is limited, but its role in metabolic pathways is better understood:
Glutaryl-CoA is formed from the deamination of glutamic acid, an amino acid, by glutaryl-CoA dehydrogenase [].
In healthy individuals, Glutaryl-CoA is further metabolized by glutaryl-CoA dehydrogenase to crotonyl-CoA, another intermediate. However, in individuals with glutaryl-CoA dehydrogenase deficiency, this conversion is impaired, leading to the accumulation of Glutaryl-CoA [].
Glutaryl-CoA functions within the context of amino acid metabolism. It is an intermediate formed during the breakdown of glutamic acid. In healthy individuals, it's further converted to crotonyl-CoA. However, its specific mechanism of action in research applications (e.g., biosensor development) might require further investigation from the relevant studies [].
Irritant